Methyl 4-(chloromethyl)-5-methylthiophene-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of chloromethyl groups. For instance, an improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones utilizes o-anthranilic acids as starting materials . Based on this, 2-hydroxy-methyl-4(3H)-quinazolinones can be conveniently prepared in one pot .Scientific Research Applications
Antiviral Research
Methyl 4-(chloromethyl)-5-methylthiophene-2-carboxylate and its analogues have been explored for their antiviral properties, particularly against flaviviruses. Research indicates that certain analogues demonstrate potent antiviral activity, improved metabolic stability, and therapeutic indices, highlighting their potential in antiviral drug development (Mayhoub et al., 2011).
Chemical Synthesis and Modification
The compound has been utilized in the synthesis of various other chemical structures. For instance, its reactivity and interaction with different compounds lead to the formation of mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, showcasing its versatility in chemical synthesis (Corral & Lissavetzky, 1984).
Dyeing Polyester Fibres
Derivatives of this compound have been synthesized and utilized as disperse dyes for polyester fabrics. These dyes display excellent fastness properties, though they exhibit poor photostability, indicating their utility in textile industry applications (Iyun et al., 2015).
Medical Applications
There's evidence of the medical application of derivatives of this compound, specifically in the treatment of spinal cord injuries. Clomethiazole, derived from this compound, has been indicated for use in the prevention and/or treatment of such injuries (Davis, 1954).
Safety and Hazards
Properties
IUPAC Name |
methyl 4-(chloromethyl)-5-methylthiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S/c1-5-6(4-9)3-7(12-5)8(10)11-2/h3H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVNRRSHOFMWMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C(=O)OC)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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